molecular formula C4H9Cl2NO2 B2818108 4-Chloro-2-aminobutanoic acid hydrochloride CAS No. 16975-26-1

4-Chloro-2-aminobutanoic acid hydrochloride

Cat. No. B2818108
CAS RN: 16975-26-1
M. Wt: 174.02
InChI Key: NGTMKIIZPMXFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-aminobutanoic acid hydrochloride, also known as Baclofen, is a medication that is commonly used to treat muscle spasms and spasticity. It is a derivative of gamma-aminobutyric acid (GABA) and acts as a GABA-B receptor agonist. Baclofen is a white crystalline powder that is soluble in water and has a molecular weight of 213.65 g/mol.

properties

IUPAC Name

2-amino-4-chlorobutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTMKIIZPMXFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Approximately 1 equivalent of homoserine, 0.01 equivalent of sulfuric acid may be combined with water in a reactor. The reactor may be sealed and 1.1 equivalent of anhydrous HCl (gas) may be may be added to the reactor. The reaction mixture may be heated to about 70° C. and maintained at about 80 psi for about 24 hours. The reaction mixture may be cooled and about 10 equivalents of methanol may be added, such that the product precipitates. The product (i.e., 4-chloro-2-aminobutanoic acid hydrochloride) may be isolated by filtration.
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